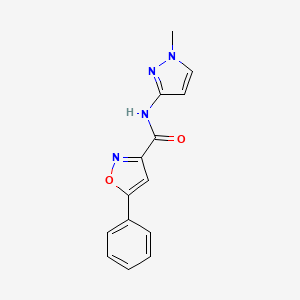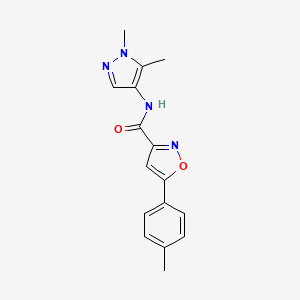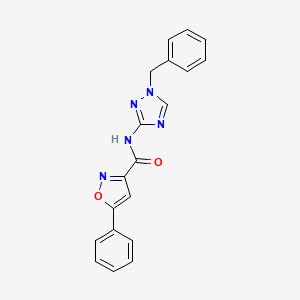
N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide
Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with phenyl isocyanate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often require precise control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl-3-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine: This compound shares the pyrazole ring but differs in the presence of a benzylamine group instead of the isoxazolecarboxamide group.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another related compound with a pyrazole ring, but with different substituents and an isoquinoline scaffold.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-18-8-7-13(16-18)15-14(19)11-9-12(20-17-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFHZMRIQCHLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4356413.png)
![7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4356417.png)
![3-[(acetyloxy)methyl]-7-[(3-methoxybenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4356431.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356442.png)
![5-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4356444.png)
METHANONE](/img/structure/B4356452.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356457.png)
METHANONE](/img/structure/B4356461.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356470.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356478.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356492.png)

![N-[(4-methylbenzyl)oxy]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356500.png)
